molecular formula C7H12N2 B12274815 (1S,2R)-2-aminocyclohexane-1-carbonitrile

(1S,2R)-2-aminocyclohexane-1-carbonitrile

Cat. No.: B12274815
M. Wt: 124.18 g/mol
InChI Key: RVGOKHBYNZPVGI-RNFRBKRXSA-N
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Description

(1S,2R)-2-aminocyclohexane-1-carbonitrile is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, where the amino group is positioned at the second carbon of the cyclohexane ring, and the nitrile group is attached to the first carbon. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-aminocyclohexane-1-carbonitrile typically involves the following steps:

    Starting Material: The process often begins with cyclohexanone.

    Nitrile Formation: The nitrile group can be introduced via a cyanation reaction, where a suitable cyanating agent like sodium cyanide is used.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high enantioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-aminocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides.

Major Products

    Oxidation: Formation of oximes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of amides, sulfonamides, or other derivatives.

Scientific Research Applications

(1S,2R)-2-aminocyclohexane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (1S,2R)-2-aminocyclohexane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-aminocyclohexane-1-carbonitrile: The enantiomer of (1S,2R)-2-aminocyclohexane-1-carbonitrile, with different stereochemistry.

    (1S,2R)-2-aminocyclohexane-1-carboxylic acid: A similar compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions, distinguishing it from its enantiomers and other similar compounds.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(1S,2R)-2-aminocyclohexane-1-carbonitrile

InChI

InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7-/m1/s1

InChI Key

RVGOKHBYNZPVGI-RNFRBKRXSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C#N)N

Canonical SMILES

C1CCC(C(C1)C#N)N

Origin of Product

United States

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